2-Methyl-1H-imidazole-1-carbonitrile
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Overview
Description
2-Methyl-1H-imidazole-1-carbonitrile is a heterocyclic compound that features an imidazole ring with a methyl group at the 2-position and a cyano group at the 1-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Safety and Hazards
The safety information for 2-Methyl-1H-imidazole-1-carbonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
2-Methyl-1H-imidazole-1-carbonitrile is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to various changes . For example, some imidazole derivatives show antimicrobial potential
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their broad range of biological activities
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of its derivatives
Result of Action
As a derivative of imidazole, it may share some of the biological activities of other imidazole derivatives
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-imidazole-1-carbonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines.
Scientific Research Applications
2-Methyl-1H-imidazole-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-imidazolecarboxaldehyde: This compound has a similar imidazole ring structure but with an aldehyde group instead of a cyano group.
2-Methylimidazole: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Cyanoimidazole: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
2-Methyl-1H-imidazole-1-carbonitrile is unique due to the presence of both a methyl and a cyano group on the imidazole ring. This combination of functional groups enhances its reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-methylimidazole-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-5-7-2-3-8(5)4-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGMFPXUFRLKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578043 |
Source
|
Record name | 2-Methyl-1H-imidazole-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175351-38-9 |
Source
|
Record name | 2-Methyl-1H-imidazole-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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